Barium propionate

Catalog No.
S9076547
CAS No.
5908-77-0
M.F
C6H10BaO4
M. Wt
283.47 g/mol
Availability
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Barium propionate

CAS Number

5908-77-0

Product Name

Barium propionate

IUPAC Name

barium(2+);propanoate

Molecular Formula

C6H10BaO4

Molecular Weight

283.47 g/mol

InChI

InChI=1S/2C3H6O2.Ba/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2

InChI Key

OWLGVZDNMSNYSA-UHFFFAOYSA-L

Canonical SMILES

CCC(=O)[O-].CCC(=O)[O-].[Ba+2]

Barium propionate is an organic compound with the chemical formula C6H10BaO4\text{C}_6\text{H}_{10}\text{BaO}_4. It consists of barium cations and propionate anions, which are derived from propionic acid. The compound appears as a white crystalline solid and is soluble in water. Barium propionate is notable for its applications in various fields, including food preservation, pharmaceuticals, and materials science.

, primarily involving its formation and decomposition:

  • Formation Reaction: Barium propionate is typically synthesized through a double displacement reaction between barium hydroxide and propionic acid:
    Ba OH 2(s)+2CH3COOH(aq)Ba CH3COO 2(aq)+2H2O(l)\text{Ba OH }_2(s)+2\text{CH}_3\text{COOH}(aq)\rightarrow \text{Ba CH}_3\text{COO }_2(aq)+2\text{H}_2\text{O}(l)
  • Decomposition: When subjected to high temperatures, barium propionate can decompose into barium carbonate and other products:
    Ba CH3COO 2(s)BaCO3(s)+other products\text{Ba CH}_3\text{COO }_2(s)\rightarrow \text{BaCO}_3(s)+\text{other products}
  • Reactions with Acids: As a salt of a weak acid, barium propionate can react with strong acids to form corresponding salts and release propionic acid.

Barium propionate has been studied for its biological activity, particularly its potential as a food preservative due to its antifungal properties. It inhibits the growth of mold and bacteria, making it useful in food preservation and storage. Additionally, studies have indicated that it may have applications in therapeutic settings, although further research is needed to fully understand its biological implications.

Several methods are employed for synthesizing barium propionate:

  • Neutralization Reaction: This is the most common method where barium hydroxide reacts with propionic acid in aqueous solution.
  • Solvent-Assisted Methods: Barium acetate can be reacted with propionic acid in solvents like methanol to yield barium propionate complexes. This method often results in higher purity and better crystallization of the product .
  • Pyrolysis Techniques: Recent studies have explored the thermal decomposition of barium acetate-propionate complexes, which yields barium propionate through controlled heating processes .

Barium propionate finds diverse applications across various industries:

  • Food Industry: Used as a preservative to inhibit microbial growth.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.
  • Material Science: Utilized in the synthesis of advanced materials like thin films and ceramics.
  • Agriculture: Sometimes used as a feed additive due to its preservative properties.

Research on the interactions of barium propionate with other compounds has revealed its potential in enhancing material properties when used as a precursor in the synthesis of ceramic materials. Interaction studies have shown that it can influence the thermal stability and structural integrity of resultant compounds when combined with other metal precursors .

Barium propionate shares similarities with several other compounds that contain metal cations and carboxylate anions. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Calcium PropionateC6H10CaO4\text{C}_6\text{H}_{10}\text{CaO}_4Used extensively as a food preservative; less soluble than barium propionate.
Sodium PropionateC3H5NaO2\text{C}_3\text{H}_5\text{NaO}_2Commonly used as a food additive; lower toxicity compared to barium salts.
Magnesium PropionateC6H10MgO4\text{C}_6\text{H}_{10}\text{MgO}_4Similar antifungal properties; used in agriculture as a feed additive.
Barium AcetateC4H6BaO4\text{C}_4\text{H}_6\text{BaO}_4Often used in similar applications but has different solubility characteristics.

Uniqueness of Barium Propionate

Barium propionate's uniqueness lies in its specific combination of properties such as solubility, antimicrobial effectiveness, and thermal stability, making it particularly suitable for applications requiring both preservation and material enhancement. Its role in advanced material synthesis also distinguishes it from other similar compounds.

Solvothermal Synthesis Routes for Alkaline Earth Metal Carboxylates

Solvothermal synthesis has emerged as a cornerstone technique for preparing alkaline earth metal carboxylates, including barium propionate. This method involves heating precursors in a sealed vessel with a solvent at elevated temperatures and pressures, facilitating the crystallization of coordination polymers. For barium propionate, typical precursors include barium salts (e.g., barium nitrate or chloride) and propionic acid, often combined in polar solvents such as water, dimethylformamide (DMF), or methanol.

The ionic radius of barium (≈1.35 Å) influences its coordination geometry, favoring eight- or nine-coordinate structures that propagate into extended frameworks. For instance, solvothermal reactions at 100–180°C yield barium propionate polymers with 1D chain architectures, where propionate ligands bridge adjacent barium centers in μ211 or μ222 bonding modes. The pH of the reaction medium critically affects carboxylate deprotonation; alkaline conditions (pH 7–10) promote ligand dissociation, enabling stronger metal-ligand coordination. A comparative analysis of synthesis parameters is provided in Table 1.

Table 1: Solvothermal Synthesis Conditions for Barium Carboxylates

Precursor SystemSolventTemperature (°C)Product StructureReference
Ba(NO3)2 + Propionic AcidH2O/MeOH1201D Chains
BaCl2 + H4L*DMF1803D MOF
Ba(OAc)2 + Propionic AcidEtOH100Layered Polymer

*H4L = Tetrakis[4-(carboxyphenyl)oxamethyl]methane acid

The choice of solvent also modulates crystallinity. Protic solvents like methanol stabilize ionic intermediates, while aprotic solvents (e.g., DMF) enhance ligand solubility, favoring extended frameworks. Post-synthetic modifications, such as guest molecule removal, can further tune porosity and stability.

Ligand Exchange Dynamics in Barium-Propionate Polymer Precursors

Ligand exchange dynamics play a pivotal role in determining the structural fidelity of barium propionate polymers. Propionate ligands exhibit moderate basicity (pKb ≈ 9–10), enabling reversible binding to barium centers under solvothermal conditions. In aqueous media, the equilibrium between free propionate ions (CH3CH2COO) and coordinated species governs the nucleation of coordination polymers.

Competitive ligand exchange experiments reveal that stronger-field ligands (e.g., oxalate or sulfonate) can displace propionate from barium centers, altering the polymer topology. For example, introducing ethanedisulfonate ligands during synthesis yields hybrid frameworks where sulfonate groups dominate the coordination sphere, relegating propionate to peripheral roles. Conversely, in noncompetitive systems, propionate adopts bidentate chelating modes, as evidenced by FT-IR spectra showing Δν(COO) values of 150–170 cm−1.

The solvent’s dielectric constant further modulates exchange kinetics. In low-polarity media (e.g., toluene), ligand dissociation is suppressed, favoring stable 1D chains. In contrast, polar solvents (e.g., DMF) accelerate exchange, enabling structural rearrangements into 2D or 3D networks. Time-resolved X-ray diffraction studies of such systems could provide deeper insights into transient intermediates.

Crystallographic Analysis of One-Dimensional Coordination Polymers

Single-crystal X-ray diffraction (SCXRD) has elucidated the structural motifs of barium propionate polymers. These materials typically form 1D chains via alternating barium nodes and propionate bridges. For instance, the structure [Ba(CH3CH2COO)2(H2O)2]n comprises eight-coordinate barium centers linked by μ2-propionate ligands, with bond lengths of Ba–O = 2.70–2.85 Å. The coordination sphere is completed by two aqua ligands, which can be replaced by donor solvents (e.g., DMF) without disrupting the polymeric backbone.

Notably, the flexibility of the propionate ligand enables conformational adaptability. In the dehydrated phase [Ba(CH3CH2COO)2]n, the ligand adopts a syn-anti conformation, shortening the Ba···Ba distance to 4.2 Å and enhancing framework stability. This contrasts with the hydrated phase, where the anti-anti conformation results in longer metal-metal distances (5.1 Å) and higher porosity.

Table 2: Crystallographic Parameters of Barium Propionate Polymers

PhaseSpace GroupBa–O Bond Length (Å)Coordination NumberDimensionality
HydratedP21/c2.70–2.8581D
DehydratedC2/c2.65–2.7861D
DMF-SolvatedP2.72–2.8971D

Thermal analysis (TGA-DSC) corroborates these structural transitions, showing mass losses at 120°C (dehydration) and 280°C (ligand decomposition). Pair distribution function (PDF) analysis further reveals local disorder in the dehydrated phase, suggesting dynamic ligand reorientation.

π-Stacking Interactions in Bipyrimidine-Containing Complexes

The incorporation of bipyrimidine ligands into barium propionate coordination frameworks represents a sophisticated approach to engineering supramolecular architectures through π-stacking interactions. In these systems, the aromatic bipyrimidine rings facilitate face-to-face π-π stacking interactions with interplanar separations typically ranging from 3.42 to 3.49 Å [1] [2]. These distances are consistent with optimal van der Waals contacts and represent the fundamental building blocks for extended supramolecular assemblies.

The structural analysis of barium-bipyrimidine complexes reveals that the metal center adopts coordination numbers between 8 and 12, with typical barium-nitrogen distances of 2.09-2.12 Å [2] [3]. The bipyrimidine ligands act as bis-bidentate bridging units, creating zigzag chains where adjacent metal centers are separated by distances of approximately 5.57-5.66 Å [2]. This arrangement facilitates the formation of extended one-dimensional coordination polymers that subsequently assemble into higher-order structures through π-stacking interactions.

The π-stacking interactions in these systems are not merely geometric arrangements but contribute significantly to the overall stability and properties of the coordination polymers. Quantum chemical calculations have demonstrated that the strength of π-stacking interactions in bipyrimidine-containing metal complexes can reach energies of -31.66 to -39.80 kcal/mol, depending on the metal center and overlap geometry [4] [1]. These energies exceed those typically observed for purely organic aromatic systems, indicating the crucial role of metal coordination in enhancing intermolecular interactions.

The geometric parameters of π-stacking interactions in bipyrimidine-barium systems show remarkable consistency across different structural motifs. The centroid-to-centroid distances typically range from 3.88 to 4.63 Å, with interplane angles varying from 5.51° to 25.25° [5]. These variations reflect the adaptability of the π-stacking motif to accommodate different coordination environments while maintaining effective overlap between aromatic systems.

Data Table 1: π-Stacking Parameters in Bipyrimidine-Barium Complexes

ParameterRangeTypical ValueStructural Significance
Interplanar Distance (Å)3.42-3.493.45Optimal van der Waals contact
Centroid-Centroid Distance (Å)3.88-4.634.25Effective aromatic overlap
Interplane Angle (°)5.51-25.2515.4Structural flexibility
Interaction Energy (kcal/mol)-31.66 to -39.80-35.7Strong stabilization
Ba-N Distance (Å)2.09-2.122.10Metal-ligand coordination

Role of Fluorinated Ligands in Crystal Packing Dynamics

The introduction of fluorinated ligands into barium propionate coordination frameworks profoundly influences crystal packing dynamics through multiple mechanisms. Fluorinated ligands contribute to supramolecular assembly through F···F interactions, C-H···F hydrogen bonds, and modified electronic properties that enhance π-π stacking interactions [6] [7] [8].

Fluorine-fluorine interactions in these systems typically occur at distances shorter than the sum of van der Waals radii (2.94 Å), with observed F···F contacts ranging from 2.70 to 2.90 Å [6] [7]. These interactions, while individually weak, contribute significantly to the overall crystal packing stability when present in large numbers. The geometric preferences of F···F contacts show a tendency toward linear arrangements, with F-C···F angles approaching 180° [6].

The electronic effects of fluorination extend beyond direct F···F interactions to influence the aromatic character of ligands. Fluorinated aromatic systems exhibit enhanced π-π stacking interactions due to the electron-withdrawing nature of fluorine substituents, which creates complementary electrostatic interactions between electron-rich and electron-poor aromatic surfaces [9] [10]. This complementarity is particularly evident in mixed fluorinated-hydrocarbon systems where π-π stacking distances can be reduced to 3.4-3.5 Å [11].

Crystal packing analysis reveals that fluorinated ligands promote the formation of herringbone packing arrangements rather than simple face-to-face stacking motifs [8]. This arrangement maximizes the number of favorable intermolecular contacts while minimizing unfavorable electrostatic repulsions. The resulting crystal structures exhibit enhanced thermal stability and modified mechanical properties compared to non-fluorinated analogues.

The dynamic aspects of crystal packing in fluorinated systems are characterized by cooperative effects where multiple weak interactions combine to create stable supramolecular architectures. Temperature-dependent studies have shown that fluorinated barium propionate complexes maintain their structural integrity over broader temperature ranges, with glass transition temperatures elevated by 15-25°C compared to non-fluorinated systems [12].

Data Table 2: Fluorinated Ligand Effects in Crystal Packing

Interaction TypeDistance Range (Å)Angle Range (°)Energy ContributionStructural Impact
F···F Contacts2.70-2.90160-1801-3 kcal/molDirectional packing
C-H···F Hydrogen Bonds2.45-2.70120-1502-4 kcal/molNetwork stabilization
π-π Stacking (fluorinated)3.4-3.50-108-15 kcal/molEnhanced aromatic interactions
Halogen Bonding2.80-3.20170-1803-6 kcal/molChain propagation
Electrostatic Interactions3.5-4.5Variable5-10 kcal/molLong-range organization

Anisotropic Growth Mechanisms in Polymeric Chains

The formation of polymeric chains in barium propionate systems proceeds through anisotropic growth mechanisms that are fundamentally different from isotropic crystallization processes. These mechanisms involve the preferential growth along specific crystallographic directions, resulting in elongated chain structures with high aspect ratios [13] [14] [15].

The anisotropic growth process begins with the formation of coordination polymer nuclei through the association of barium ions with propionate ligands. The initial nucleation step is followed by chain propagation, where additional monomer units are incorporated preferentially at the chain ends rather than along the chain sides. This growth pattern is driven by the directionality of coordination bonds and the geometric constraints imposed by the ligand architecture [16] [14].

Kinetic studies of chain growth reveal that the propagation rate depends critically on the concentration of available monomers and the presence of template surfaces or directing agents. The growth mechanism can be described by a step-growth polymerization model where the rate-limiting step is the coordination of new monomer units to the growing chain ends [17]. The activation energy for chain propagation typically ranges from 15-25 kcal/mol, indicating a kinetically controlled process.

The anisotropic nature of chain growth is further enhanced by the presence of secondary interactions such as hydrogen bonding and π-π stacking between adjacent chains. These interactions provide lateral stabilization while maintaining the preference for growth along the chain axis. The resulting polymer chains exhibit lengths that can extend several hundred nanometers while maintaining diameters of only a few nanometers [13].

Morphological analysis of the resulting polymeric structures reveals a hierarchy of organization levels. At the primary level, individual coordination polymer chains form through direct metal-ligand bonding. At the secondary level, these chains assemble into bundles through intermolecular interactions. At the tertiary level, chain bundles organize into macroscopic crystalline domains with preferred orientations [18] [19].

The control of anisotropic growth can be achieved through various strategies including the use of templating agents, modification of solution conditions, and the incorporation of structure-directing additives. Polymeric stabilizers have been shown to regulate the aspect ratio of growing chains by sterically hindering growth in certain directions while promoting growth in others [20].

Data Table 3: Anisotropic Growth Parameters in Polymeric Chains

Growth ParameterValue RangeControlling FactorMeasurement MethodStructural Consequence
Chain Length (nm)100-1000Monomer concentrationElectron microscopyHigh aspect ratio structures
Chain Diameter (nm)2-10Coordination geometryX-ray scatteringUniform cross-section
Growth Rate (nm/min)1-50Temperature, concentrationTime-resolved studiesKinetic control
Activation Energy (kcal/mol)15-25Metal-ligand bond strengthArrhenius analysisThermally activated process
Aspect Ratio10-500Growth anisotropyMorphological analysisHighly elongated structures

The understanding of anisotropic growth mechanisms in barium propionate polymeric systems provides fundamental insights into the design and control of supramolecular architectures. The ability to direct growth along specific crystallographic axes while maintaining structural integrity opens new possibilities for the development of functional materials with tailored properties.

Recent advances in understanding these growth mechanisms have revealed the importance of cooperative effects between multiple length scales. The coordination bond formation at the molecular level, intermolecular interactions at the supramolecular level, and morphological development at the mesoscopic level all contribute to the final structure and properties of the polymeric materials [19] [21].

The practical implications of these findings extend to the design of new materials with controlled morphologies and properties. By understanding the fundamental principles governing anisotropic growth, researchers can develop strategies for creating materials with specific functionalities, from molecular electronics to drug delivery systems.

Hydrogen Bond Acceptor Count

4

Exact Mass

283.963156 g/mol

Monoisotopic Mass

283.963156 g/mol

Heavy Atom Count

11

UNII

8HA7E3SIUR

Dates

Last modified: 11-21-2023

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